molecular formula C14H18O3 B14836409 3-(Cyclohexylmethyl)-4-hydroxybenzoic acid

3-(Cyclohexylmethyl)-4-hydroxybenzoic acid

Cat. No.: B14836409
M. Wt: 234.29 g/mol
InChI Key: BARAXTLUYVXQRN-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)-4-hydroxybenzoic acid is an organic compound that features a cyclohexylmethyl group attached to a benzoic acid core with a hydroxyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)-4-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexylmethyl bromide and 4-hydroxybenzoic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Procedure: Cyclohexylmethyl bromide is added to a solution of 4-hydroxybenzoic acid and potassium carbonate in DMF. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-4-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group, which can then undergo further substitution.

Major Products

    Oxidation: Formation of 3-(Cyclohexylmethyl)-4-oxobenzoic acid.

    Reduction: Formation of 3-(Cyclohexylmethyl)-4-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-(Cyclohexylmethyl)-4-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the cyclohexylmethyl group can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and activity towards various biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Lacks the cyclohexylmethyl group, resulting in different chemical and biological properties.

    3-(Cyclohexylmethyl)benzoic acid:

    Cyclohexylmethyl derivatives: Compounds with similar cyclohexylmethyl groups but different core structures.

Uniqueness

3-(Cyclohexylmethyl)-4-hydroxybenzoic acid is unique due to the presence of both the cyclohexylmethyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

3-(cyclohexylmethyl)-4-hydroxybenzoic acid

InChI

InChI=1S/C14H18O3/c15-13-7-6-11(14(16)17)9-12(13)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2,(H,16,17)

InChI Key

BARAXTLUYVXQRN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=C(C=CC(=C2)C(=O)O)O

Origin of Product

United States

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